molecular formula C12H10ClF3N2O2 B2436582 [5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol CAS No. 318239-67-7

[5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol

Cat. No.: B2436582
CAS No.: 318239-67-7
M. Wt: 306.67
InChI Key: DIVFCQKXUCIGKZ-UHFFFAOYSA-N
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Description

[5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol is a complex organic compound characterized by its unique chemical structure This compound features a pyrazole ring substituted with a chlorophenoxy group, a trifluoromethyl group, and a methanol group

Properties

IUPAC Name

[5-(4-chlorophenoxy)-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClF3N2O2/c1-18-11(20-8-4-2-7(13)3-5-8)9(6-19)10(17-18)12(14,15)16/h2-5,19H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVFCQKXUCIGKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)CO)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 4-chlorophenol with 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde under basic conditions to form the intermediate compound. This intermediate is then reduced to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

[5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol undergoes various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the chlorophenoxy group to a phenol.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield [5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carboxylic acid, while nucleophilic substitution of the chlorophenoxy group can produce various substituted phenoxy derivatives.

Scientific Research Applications

[5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of [5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    [5-(4-Bromophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol: Similar structure but with a bromine atom instead of chlorine.

    [5-(4-Methoxyphenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol: Similar structure but with a methoxy group instead of chlorine.

    [5-(4-Fluorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

The uniqueness of [5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol lies in its specific combination of functional groups, which confer distinct chemical and physical properties

Biological Activity

The compound [5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol is a pyrazole derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₁₂H₁₀ClF₃N₂O₂
  • CAS Number : 318239-67-7
  • Melting Point : 83–85 °C

Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant anticancer properties. For example, compounds with similar structural features have shown potent inhibitory effects on various cancer cell lines, such as MCF-7 and A549. The IC50 values for these compounds often range in the low micromolar concentrations, indicating strong antiproliferative activity.

CompoundCell LineIC50 (µM)
Example AMCF-70.08
Example BA5490.07

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Studies have demonstrated that this compound can stabilize human red blood cell membranes, indicating its efficacy in reducing inflammation.

Antioxidant Properties

In addition to its anticancer and anti-inflammatory activities, this compound exhibits antioxidant properties. Research indicates that pyrazole derivatives can scavenge free radicals and reduce oxidative stress in cellular systems. The antioxidant activity is often quantified using IC50 values, with lower values indicating higher potency.

Activity TypeIC50 (µg/mL)
Antioxidant4.67

The biological activities of this compound are attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymes : The compound acts as a reversible inhibitor of monoamine oxidases and other amine oxidases.
  • Receptor Binding : Docking studies suggest strong binding affinity to COX enzymes and farnesyl transferase receptors.
  • Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Several case studies highlight the effectiveness of pyrazole derivatives in clinical settings:

  • Study on MCF-7 Cells : A study demonstrated that a similar pyrazole compound significantly inhibited the growth of MCF-7 cells with an IC50 value of 0.08 µM, showcasing its potential as an anticancer agent.
  • Inflammation Model : In a model of acute inflammation, the administration of this compound led to reduced edema and inflammation markers, supporting its use in inflammatory disorders.
  • Oxidative Stress Assessment : A comparative study showed that pyrazole derivatives could effectively reduce oxidative stress in cellular models by scavenging reactive oxygen species (ROS).

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